[(Thien-3-ylmethyl)thio]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Thien-3-ylmethyl)thio]acetic acid typically involves the reaction of thien-3-ylmethyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of thioglycolic acid attacks the electrophilic carbon of the thien-3-ylmethyl chloride, resulting in the formation of this compound .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(Thien-3-ylmethyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thioether group in this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thioethers.
Scientific Research Applications
[(Thien-3-ylmethyl)thio]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(Thien-3-ylmethyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Compounds with a thiophene ring, known for their applications in organic electronics and pharmaceuticals.
Thioacetic Acid Derivatives: Compounds similar to [(Thien-3-ylmethyl)thio]acetic acid, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structure, which combines a thienyl group with a thioacetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in scientific research .
Properties
IUPAC Name |
2-(thiophen-3-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S2/c8-7(9)5-11-4-6-1-2-10-3-6/h1-3H,4-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWBMKLXQKVTDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275395 |
Source
|
Record name | [(thien-3-ylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-41-5 |
Source
|
Record name | [(thien-3-ylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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